Propanenitrile, 3,3'-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-
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Overview
Description
Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- typically involves the condensation of 4-methoxybenzaldehyde with 5-(4-methoxyphenyl)-2-oxo-3(2H)-furanmethanol under acidic conditions. The resulting intermediate is then reacted with propanenitrile in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism by which Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propanenitrile, 3,3’-[(4-formylphenyl)imino]bis-
- 3,3′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile]
Uniqueness
Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- is unique due to its specific structural features, such as the presence of a furan ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
89080-24-0 |
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Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-10-6-19(7-11-22)23-17-20(24(28)30-23)16-18-4-8-21(9-5-18)27(14-2-12-25)15-3-13-26/h4-11,16-17H,2-3,14-15H2,1H3/b20-16+ |
InChI Key |
DVYWVWBSGXZRMS-CAPFRKAQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2 |
Origin of Product |
United States |
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